molecular formula C23H34N2O B12736364 N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide CAS No. 155125-78-3

N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide

Cat. No.: B12736364
CAS No.: 155125-78-3
M. Wt: 354.5 g/mol
InChI Key: LYBYICKVYDJKID-UHFFFAOYSA-N
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Description

N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and suitable coupling reactions.

    Attachment of the Phenylpropanamide Group: This is usually done through amide bond formation reactions, using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide
  • N-(2-(1-Cyclohexen-1-yl)ethyl)-N’-cyclohexylethanediamide
  • N-(2-(1-Cyclohexen-1-yl)ethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Uniqueness

N-(1-(2-(1-Cyclohexen-1-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

155125-78-3

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

N-[1-[2-(cyclohexen-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H34N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h5,8-10,12-13,19,22H,3-4,6-7,11,14-18H2,1-2H3

InChI Key

LYBYICKVYDJKID-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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